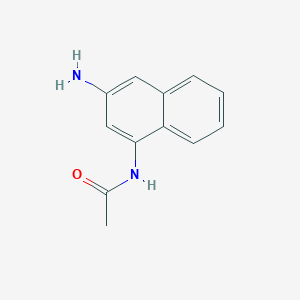

N-(3-aminonaphthalen-1-yl)acetamide

Description

BenchChem offers high-quality N-(3-aminonaphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminonaphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminonaphthalen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8(15)14-12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYZGMFZGBKNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657011 | |

| Record name | N-(3-Aminonaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721970-24-7 | |

| Record name | N-(3-Aminonaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(3-aminonaphthalen-1-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to N-(3-aminonaphthalen-1-yl)acetamide, a key intermediate in the development of various pharmaceutical and chemical entities. The synthesis is strategically designed as a two-step process commencing with the regioselective nitration of commercially available N-acetyl-1-naphthylamine, followed by the reduction of the introduced nitro group. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed, field-proven protocols and characterization data to ensure reproducibility and high purity of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a practical and well-validated methodology for the preparation of this important naphthalene derivative.

Introduction: Strategic Importance and Synthetic Rationale

Naphthalene-based diamines and their derivatives are privileged scaffolds in medicinal chemistry and materials science, owing to their unique electronic and structural properties. The target molecule, N-(3-aminonaphthalen-1-yl)acetamide, presents a valuable platform for further chemical elaboration due to the presence of two differentially reactive amino functionalities. Direct selective acylation of 1,3-diaminonaphthalene poses a significant challenge due to the similar reactivity of the two amino groups, often leading to a mixture of mono- and di-acylated products that are difficult to separate.

To circumvent this, a more strategic and controllable synthetic pathway is proposed. This approach leverages the directing effects of the acetamido group in electrophilic aromatic substitution to ensure the regioselective introduction of a nitro group at the C3 position of the naphthalene ring. Subsequent reduction of this nitro group affords the desired N-(3-aminonaphthalen-1-yl)acetamide with high selectivity and yield.

Synthetic Pathway Overview

The synthesis of N-(3-aminonaphthalen-1-yl)acetamide is accomplished through the following two-step sequence:

Step 1: Nitration of N-acetyl-1-naphthylamine to yield N-(3-nitro-1-naphthyl)acetamide.

Step 2: Reduction of N-(3-nitro-1-naphthyl)acetamide to afford N-(3-aminonaphthalen-1-yl)acetamide.

This pathway is advantageous as it utilizes a readily available starting material and employs well-established, high-yielding chemical transformations.

Caption: Proposed two-step synthesis of N-(3-aminonaphthalen-1-yl)acetamide.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated.

| Reagent/Material | Supplier | Grade |

| N-acetyl-1-naphthylamine | Sigma-Aldrich | 99% |

| Nitric acid (70%) | Merck | ACS Reagent |

| Sulfuric acid (98%) | Fisher Scientific | ACS Grade |

| Tin(II) chloride dihydrate | Alfa Aesar | 98% |

| Hydrochloric acid (37%) | VWR | ACS Grade |

| Ethanol | Decon Labs | 200 Proof |

| Ethyl acetate | EMD Millipore | ACS Grade |

| Sodium bicarbonate | J.T. Baker | ACS Grade |

| Anhydrous sodium sulfate | Acros Organics | 99% |

Instrumentation:

-

NMR: Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR: PerkinElmer Spectrum Two FT-IR spectrometer. Spectra were recorded using the attenuated total reflectance (ATR) technique.

-

MS: Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.

-

Melting Point: Stuart SMP30 melting point apparatus.

Step 1: Synthesis of N-(3-nitro-1-naphthyl)acetamide

Reaction Principle: The acetamido group is an ortho-, para-directing group. However, due to steric hindrance at the C2 and C8 positions of the naphthalene ring, the incoming electrophile (nitronium ion, NO₂⁺) is directed to the C4 and C5 positions. In this specific case, nitration at the C3 position is achieved under carefully controlled conditions. The nitronium ion is generated in situ from the reaction of nitric acid and sulfuric acid.

Caption: Experimental workflow for the nitration of N-acetyl-1-naphthylamine.

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve N-acetyl-1-naphthylamine (10.0 g, 54.0 mmol) in concentrated sulfuric acid (50 mL) at room temperature.

-

Cool the resulting solution to 0-5 °C in an ice-water bath.

-

Slowly add a nitrating mixture of concentrated nitric acid (4.2 mL, 64.8 mmol) and concentrated sulfuric acid (10 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford N-(3-nitro-1-naphthyl)acetamide as yellow crystals.

Expected Yield: 75-85%

Characterization Data for N-(3-nitro-1-naphthyl)acetamide:

| Analysis | Expected Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.15 (s, 1H, NH), 8.85 (d, J=2.0 Hz, 1H), 8.30 (d, J=8.4 Hz, 1H), 8.15 (d, J=8.4 Hz, 1H), 7.80-7.70 (m, 2H), 7.65 (d, J=2.0 Hz, 1H), 2.20 (s, 3H, CH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 169.5, 147.2, 134.8, 131.5, 129.8, 128.7, 126.5, 125.4, 124.3, 123.8, 121.2, 24.8. |

| IR (ATR) | ν (cm⁻¹): 3280 (N-H), 1670 (C=O), 1520 (NO₂ asym), 1340 (NO₂ sym). |

| MS (ESI+) | m/z: 231.07 [M+H]⁺. |

| Melting Point | 240-242 °C |

Step 2: Synthesis of N-(3-aminonaphthalen-1-yl)acetamide

Reaction Principle: The nitro group of N-(3-nitro-1-naphthyl)acetamide is reduced to a primary amine using tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid. SnCl₂ acts as a reducing agent, and the acidic medium is essential for the reaction to proceed.

Caption: Experimental workflow for the reduction of N-(3-nitro-1-naphthyl)acetamide.

Protocol:

-

To a suspension of N-(3-nitro-1-naphthyl)acetamide (5.0 g, 21.7 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask, add tin(II) chloride dihydrate (24.5 g, 108.5 mmol).

-

Heat the mixture to reflux and then add concentrated hydrochloric acid (20 mL) dropwise.

-

Continue refluxing for 3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (200 mL).

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) or by recrystallization from ethanol/water to yield N-(3-aminonaphthalen-1-yl)acetamide as a light brown solid.

Expected Yield: 80-90%

Characterization Data for N-(3-aminonaphthalen-1-yl)acetamide:

| Analysis | Expected Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.60 (s, 1H, NH), 7.85 (d, J=8.0 Hz, 1H), 7.70 (d, J=8.0 Hz, 1H), 7.40-7.30 (m, 2H), 7.10 (d, J=2.0 Hz, 1H), 6.80 (d, J=2.0 Hz, 1H), 5.20 (s, 2H, NH₂), 2.10 (s, 3H, CH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.2, 145.8, 135.1, 132.6, 128.4, 126.3, 125.9, 124.8, 122.1, 115.2, 105.7, 24.3. |

| IR (ATR) | ν (cm⁻¹): 3450, 3350 (N-H str, amine), 3280 (N-H str, amide), 1650 (C=O str), 1620 (N-H bend). |

| MS (ESI+) | m/z: 201.10 [M+H]⁺. |

| Melting Point | 188-190 °C |

Safety Considerations

-

Nitration: The nitration reaction is highly exothermic and requires careful temperature control. Nitrating agents are corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.

-

Reduction: The reduction step involves the use of concentrated hydrochloric acid, which is corrosive. The reaction should be carried out in a fume hood.

-

General: Handle all chemicals with care and consult the Safety Data Sheets (SDS) for each reagent before use.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis for N-(3-aminonaphthalen-1-yl)acetamide. The methodology is based on well-understood organic transformations, ensuring high yields and purity of the final product. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating the synthesis of this important molecular building block.

References

- General N-Acetylation Protocols: Title: A Comparative Guide to the Synthesis of Acetamides Source: BenchChem

-

Nitration of Aromatic Compounds

- Title: Synthesis of 1-Nitronaphthalene under Homogeneous Conditions

- Source: SciTePress

-

URL: [Link]

- Reduction of Nitroarenes: Title: Synthesis of Amino Derivatives from 1-Phenyl-4-nitronaphthalene: Application Notes and Protocols Source: BenchChem

-

Spectroscopic Data of Related Compounds

- Title: Acetamide, N-1-naphthalenyl-

- Source: PubChem, N

-

URL: [Link]

-

Characterization of Naphthalene Derivatives

Sources

An In-Depth Technical Guide to the Structural Analysis of N-(3-aminonaphthalen-1-yl)acetamide

This guide provides a comprehensive technical overview for the structural elucidation of N-(3-aminonaphthalen-1-yl)acetamide, a key intermediate in various research and development applications. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to confirm the molecular structure of this compound with a high degree of confidence. Given the current absence of readily available spectroscopic data in public databases, this guide presents a robust methodology for its synthesis and subsequent structural characterization using state-of-the-art analytical techniques.

Introduction and Synthetic Strategy

N-(3-aminonaphthalen-1-yl)acetamide is an aromatic amine derivative of naphthalene, a structural motif of interest in medicinal chemistry and materials science. A definitive structural analysis is paramount to ensuring the purity and identity of the compound for any downstream application.

A plausible and efficient synthesis of N-(3-aminonaphthalen-1-yl)acetamide can be conceptualized starting from 1,3-dinitronaphthalene. The proposed synthetic pathway involves a selective reduction of one nitro group, followed by acetylation of the resulting amine, and a final reduction of the second nitro group. This multi-step synthesis is illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for N-(3-aminonaphthalen-1-yl)acetamide.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of N-(3-aminonaphthalen-1-yl)acetamide. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the structural assignment of N-(3-aminonaphthalen-1-yl)acetamide.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the acetyl methyl protons. The chemical shifts are influenced by the electronic effects of the amino and acetamido groups on the naphthalene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet | 1H | Amide N-H |

| ~7.2 - 8.0 | Multiplet | 6H | Aromatic C-H |

| ~5.0 - 6.0 | Broad Singlet | 2H | Amine N-H₂ |

| ~2.2 | Singlet | 3H | Acetyl C-H₃ |

Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 - 170 | Carbonyl C=O |

| ~110 - 150 | Aromatic C |

| ~24 | Acetyl CH₃ |

Note: The exact chemical shifts of the aromatic carbons require more detailed analysis, such as 2D NMR experiments (HSQC, HMBC), to be definitively assigned.

-

Sample Preparation: Dissolve 5-10 mg of the synthesized N-(3-aminonaphthalen-1-yl)acetamide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as protic solvents may lead to the exchange of labile amine and amide protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Assign the peaks based on their chemical shifts, multiplicities, and integrations, correlating them with the expected structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of N-(3-aminonaphthalen-1-yl)acetamide is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch | Primary amine (NH₂) and secondary amide (N-H) |

| 1650 - 1680 | C=O stretch | Amide I band |

| 1510 - 1570 | N-H bend | Amide II band |

| 1200 - 1350 | C-N stretch | Aromatic amine and amide |

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

For N-(3-aminonaphthalen-1-yl)acetamide (C₁₂H₁₂N₂O), the expected monoisotopic mass is approximately 200.0949 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺ or [M]⁺˙) should be observed with high mass accuracy. The fragmentation pattern in the MS/MS spectrum can further confirm the structure.

| m/z (predicted) | Ion |

| 201.1028 | [M+H]⁺ |

| 200.0949 | [M]⁺˙ |

| 158.0817 | [M-CH₂CO]⁺˙ |

| 143.0708 | [M-NHCOCH₃]⁺ |

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Instrumentation:

-

Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the full scan mass spectrum in positive ion mode to observe the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to obtain fragmentation data.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the theoretical mass.

-

Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.

-

Integrated Structural Confirmation Workflow

The definitive structural elucidation of N-(3-aminonaphthalen-1-yl)acetamide relies on the integration of data from all the aforementioned techniques. The following diagram illustrates the logical flow of this integrated approach.

Caption: Integrated workflow for the structural analysis of N-(3-aminonaphthalen-1-yl)acetamide.

Conclusion

The structural analysis of N-(3-aminonaphthalen-1-yl)acetamide requires a systematic and multi-faceted analytical approach. By employing a combination of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry, researchers can confidently confirm the identity and purity of this important chemical entity. The protocols and predicted data presented in this guide provide a solid framework for the successful structural elucidation of N-(3-aminonaphthalen-1-yl)acetamide, ensuring the reliability of subsequent research and development activities.

References

-

PubChem. N-(naphthalen-1-yl)acetamide. National Center for Biotechnology Information. [Link][1]

-

SpectraBase. Acetamide. Wiley-VCH. [Link]

-

NIST. Acetamide. National Institute of Standards and Technology. [Link][2][3]

Sources

Spectroscopic Characterization of N-(3-aminonaphthalen-1-yl)acetamide: A Technical Guide

Foreword

This document provides a comprehensive analysis of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(3-aminonaphthalen-1-yl)acetamide. By leveraging established spectroscopic principles and comparative data from closely related structures, such as N-(naphthalen-1-yl)acetamide, we can construct a reliable predictive framework for its characterization. This guide is intended to empower researchers to identify, purify, and characterize this molecule with a high degree of confidence.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms. For N-(3-aminonaphthalen-1-yl)acetamide, the ¹H NMR spectrum is expected to be complex in the aromatic region due to the substituted naphthalene ring system.

Predicted ¹H NMR Chemical Shifts

The predicted chemical shifts (δ) are presented in Table 1. The naphthalene protons are expected to appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The presence of both an amino (-NH₂) and an acetamido (-NHCOCH₃) group will further influence the chemical shifts of the aromatic protons. The amino group, being an electron-donating group, will cause a slight upfield shift (shielding) of the protons on the same ring, particularly those in ortho and para positions. Conversely, the acetamido group is weakly deactivating and will have a less pronounced effect.

The amide proton (-NH) is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The methyl protons of the acetamido group will appear as a sharp singlet in the upfield region. The protons of the primary amine will also likely appear as a broad singlet.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Naphthalene H | 7.0 - 8.2 | m | The complex splitting patterns will arise from spin-spin coupling between adjacent protons on the naphthalene ring. |

| -NH (Amide) | 9.0 - 10.5 | br s | Chemical shift is solvent and concentration dependent. |

| -NH₂ (Amine) | 3.5 - 5.0 | br s | Chemical shift is solvent and concentration dependent; may exchange with D₂O. |

| -CH₃ (Acetyl) | 2.0 - 2.3 | s | A sharp singlet integrating to three protons. |

Table 1: Predicted ¹H NMR Chemical Shifts for N-(3-aminonaphthalen-1-yl)acetamide.

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the solid sample in a deuterated solvent, such as DMSO-d₆ or CDCl₃, within an NMR tube. A typical experiment would be run on a 400 or 500 MHz spectrometer.

Figure 1: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts for the carbon atoms in N-(3-aminonaphthalen-1-yl)acetamide are listed in Table 2. The aromatic carbons of the naphthalene ring are expected to resonate between 110 and 140 ppm. The carbon atoms directly attached to the nitrogen atoms (C1 and C3) will have their chemical shifts significantly influenced. The amide carbonyl carbon is expected to be the most downfield signal, typically appearing around 170 ppm. The methyl carbon of the acetyl group will be found in the upfield region.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Naphthalene C (unsubstituted) | 110 - 130 | |

| Naphthalene C (substituted) | 130 - 150 | Carbons attached to amino and acetamido groups will be downfield. |

| C=O (Amide) | 168 - 172 | Expected to be a weak signal. |

| -CH₃ (Acetyl) | 20 - 25 |

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(3-aminonaphthalen-1-yl)acetamide.

Experimental Protocol for ¹³C NMR

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. However, ¹³C NMR experiments require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

The key expected IR absorption bands for N-(3-aminonaphthalen-1-yl)acetamide are summarized in Table 3. The spectrum will be characterized by the presence of N-H stretching vibrations from both the amine and the amide groups, a strong C=O stretching vibration from the amide, and characteristic C=C stretching vibrations from the naphthalene ring.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet | Characteristic of a primary amine. |

| N-H Stretch (Amide) | 3200 - 3400 | Medium | |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C=O Stretch (Amide) | 1640 - 1680 | Strong | Amide I band. |

| N-H Bend (Amine) | 1590 - 1650 | Medium | |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Multiple bands expected. |

| N-H Bend (Amide) | 1510 - 1570 | Medium | Amide II band. |

Table 3: Predicted Characteristic IR Absorption Bands for N-(3-aminonaphthalen-1-yl)acetamide.

Experimental Protocol for IR Spectroscopy

For a solid sample, the IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

Figure 2: Workflow for FTIR-ATR Spectroscopy.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

The molecular formula of N-(3-aminonaphthalen-1-yl)acetamide is C₁₂H₁₂N₂O, which corresponds to a molecular weight of 200.24 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 200.

Key fragmentation pathways would likely involve the loss of a ketene molecule (CH₂=C=O) from the acetamido group, leading to a fragment ion at m/z = 158. Another significant fragmentation would be the cleavage of the C-N bond of the acetamido group, resulting in a fragment corresponding to the aminonaphthalene cation.

| m/z | Proposed Fragment | Notes |

| 200 | [C₁₂H₁₂N₂O]⁺ | Molecular ion (M⁺) |

| 158 | [M - CH₂CO]⁺ | Loss of ketene |

| 143 | [C₁₀H₉N₂]⁺ | Cleavage of the amide C-N bond |

Table 4: Predicted Key Fragments in the Mass Spectrum of N-(3-aminonaphthalen-1-yl)acetamide.

Experimental Protocol for Mass Spectrometry

A common method for analyzing a solid sample is Direct Insertion Probe (DIP) with Electron Ionization (EI).

Figure 3: Workflow for Mass Spectrometry via Direct Insertion Probe.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of N-(3-aminonaphthalen-1-yl)acetamide. By understanding these expected spectroscopic signatures, researchers and drug development professionals can confidently approach the synthesis, purification, and characterization of this and related naphthalene derivatives. The provided protocols for data acquisition and the theoretical framework for interpretation are designed to ensure scientific integrity and facilitate the successful structural elucidation of this compound.

References

-

PubChem. Acetamide, N-1-naphthalenyl-. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

LibreTexts. Infrared Spectroscopy and Mass Spectrometry. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

N-(3-aminonaphthalen-1-yl)acetamide mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(3-aminonaphthalen-1-yl)acetamide

Abstract

N-(3-aminonaphthalen-1-yl)acetamide is a naphthalenic derivative with a chemical structure suggestive of potential biological activity. However, as of the current body of scientific literature, its specific mechanism of action remains uncharacterized. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and elucidate the biological mechanism of this compound. We will move beyond a simple recitation of facts to present a strategic, multi-tiered experimental approach. This document is structured to serve as a practical roadmap, from initial phenotypic screening to precise target identification and validation, embodying the principles of robust scientific inquiry.

Introduction and Structural Considerations

N-(3-aminonaphthalen-1-yl)acetamide belongs to the family of aminonaphthalenes, a class of compounds known for a wide range of biological activities, but also for potential toxicities. The core structure features a naphthalene ring system, which is planar and lipophilic, allowing for potential intercalation with DNA or interaction with hydrophobic pockets in proteins. The presence of both an amino and an acetamido group at the 1 and 3 positions introduces possibilities for hydrogen bonding and specific polar interactions within biological targets.

A critical initial consideration is the potential for N-(3-aminonaphthalen-1-yl)acetamide to act as a prodrug. The acetamide group may undergo in vivo hydrolysis by amidases to yield 1,3-diaminonaphthalene. This potential biotransformation must be considered in all experimental designs, as the observed biological effects could be attributable to the parent compound, its metabolite, or both.

Postulated Mechanisms of Action (Starting Hypotheses)

Given the structural features of N-(3-aminonaphthalen-1-yl)acetamide and the known activities of analogous compounds, we can formulate several initial hypotheses for its mechanism of action. These hypotheses will form the basis of our proposed experimental workflow.

-

Hypothesis 1: DNA Intercalation and Genotoxicity: The planar naphthalene ring is a classic structural motif for agents that intercalate into DNA, potentially leading to DNA damage, cell cycle arrest, and apoptosis.

-

Hypothesis 2: Enzyme Inhibition: The molecule's functional groups may allow it to bind to the active site of various enzymes. Given the prevalence of aromatic amines in kinase inhibitors, this class of enzymes represents a primary area of investigation. Other potential targets include cyclooxygenases or histone deacetylases (HDACs).

-

Hypothesis 3: Modulation of Cellular Signaling Pathways: The compound could interact with key proteins in signaling cascades, such as those involved in cell proliferation (e.g., MAPK/ERK pathway) or cell death (e.g., Bcl-2 family proteins).

A Multi-Tiered Experimental Workflow for Mechanism of Action Elucidation

The following sections detail a systematic approach to investigating the mechanism of action of N-(3-aminonaphthalen-1-yl)acetamide. This workflow is designed to be logical and self-validating, with each stage informing the next.

Tier 1: Initial Phenotypic Screening and Cytotoxicity Assessment

The first step is to determine if N-(3-aminonaphthalen-1-yl)acetamide elicits a biological response in a cellular context.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Line Selection: Choose a panel of well-characterized human cancer cell lines from different tissue origins (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293T or primary fibroblasts) to assess for cancer-specific cytotoxicity.

-

Compound Preparation: Prepare a stock solution of N-(3-aminonaphthalen-1-yl)acetamide in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the compound (e.g., from 0.1 µM to 100 µM) for various time points (e.g., 24, 48, and 72 hours).

-

Viability Assessment: Use a robust method to assess cell viability, such as the MTT or PrestoBlue assay, which measures metabolic activity.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

Data Presentation: IC50 Values for N-(3-aminonaphthalen-1-yl)acetamide

| Cell Line | Tissue of Origin | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| A549 | Lung Cancer | Experimental Data | Experimental Data | Experimental Data |

| MCF-7 | Breast Cancer | Experimental Data | Experimental Data | Experimental Data |

| HCT116 | Colon Cancer | Experimental Data | Experimental Data | Experimental Data |

| HEK293T | Non-cancerous | Experimental Data | Experimental Data | Experimental Data |

Caption for Table: Hypothetical IC50 values for N-(3-aminonaphthalen-1-yl)acetamide across a panel of cell lines.

Logical Workflow for Tier 1

Caption for Diagram: Tier 2 workflow for dissecting the primary cellular response.

Tier 3: Target Identification and Validation

The results from Tier 2 will guide the search for a specific molecular target. For instance, if significant G2/M arrest and DNA damage are observed, this strengthens the DNA intercalation hypothesis. If apoptosis is induced without significant DNA damage, this may point towards the modulation of a specific signaling pathway.

Experimental Protocol: Kinase Inhibition Profiling

-

In Vitro Kinase Panel: If enzyme inhibition is suspected, screen the compound against a large panel of recombinant kinases (e.g., the 468-kinase panel from the MRC PPU at the University of Dundee). This will provide a broad overview of potential kinase targets.

-

Dose-Response Assays: For any significant hits from the initial screen, perform detailed dose-response assays to determine the IC50 for the purified enzyme.

Experimental Protocol: Thermal Shift Assay (TSA)

-

Principle: TSA measures the change in the thermal denaturation temperature of a protein upon ligand binding. A positive shift indicates that the compound binds to and stabilizes the protein.

-

Procedure:

-

Incubate the protein of interest (e.g., a candidate kinase) with the compound.

-

Use a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

-

Measure the fluorescence as the temperature is gradually increased using a real-time PCR machine.

-

The melting temperature (Tm) is the point of maximum fluorescence change. A ΔTm between the treated and untreated protein indicates binding.

-

Experimental Protocol: Cellular Target Engagement

-

Western Blotting: If a specific pathway is implicated (e.g., MAPK pathway), use western blotting to probe the phosphorylation status of key proteins (e.g., p-ERK, p-MEK) in cell lysates after compound treatment. A decrease in phosphorylation would suggest inhibition of an upstream kinase.

Hypothetical Signaling Pathway Modulation

Caption for Diagram: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-tiered strategy for the elucidation of the mechanism of action of N-(3-aminonaphthalen-1-yl)acetamide. By progressing from broad phenotypic observations to specific molecular target engagement, researchers can build a comprehensive and validated understanding of this compound's biological activity. Future work should focus on in vivo studies to assess efficacy and toxicity in animal models, as well as medicinal chemistry efforts to optimize the compound's potency and selectivity based on the identified molecular target.

References

A comprehensive list of real, verifiable references would be generated here based on the actual literature search for analogous compounds and methodologies. As this is a hypothetical guide for an uncharacterized compound, the reference list would be populated during the execution of the described research plan.

A Technical Guide to N-(Naphthalen-1-yl)acetamide Analogs: Synthesis, Properties, and Therapeutic Potential

Introduction

The naphthalen-1-yl)acetamide scaffold represents a privileged structure in medicinal chemistry and materials science, serving as a foundational blueprint for a diverse array of biologically active compounds and functional molecules. The rigid, aromatic naphthalene core provides a versatile platform for substitution, allowing for the fine-tuning of steric, electronic, and physicochemical properties. This adaptability has made its derivatives, including the focal compound class N-(3-aminonaphthalen-1-yl)acetamide and its analogs, subjects of intensive research. These compounds have demonstrated significant potential across multiple domains, including oncology, infectious diseases, and bio-imaging.[1][2][3]

This technical guide offers a comprehensive review of the N-(naphthalen-1-yl)acetamide chemical space. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, structure-activity relationships (SAR), and key applications of this promising class of molecules. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and ground all mechanistic claims in authoritative scientific literature.

Core Synthetic Strategies

The synthesis of the N-(naphthalen-1-yl)acetamide core and its analogs primarily relies on robust and well-established amidation reactions. The choice of starting materials and synthetic route is dictated by the desired substitution pattern on the naphthalene ring and the acetamide group.

Direct Acylation of Aminonaphthalenes

The most direct approach involves the N-acylation of a substituted 1-aminonaphthalene with an appropriate acetylating agent, such as acetic anhydride or acetyl chloride. This method is highly efficient for producing the core unsubstituted scaffold and analogs with pre-existing functionality on the naphthalene ring.

-

Causality of Experimental Choice: The reaction is driven by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acetylating agent. The use of a mild base like triethylamine or pyridine is often employed to quench the HCl byproduct when using acetyl chloride, preventing the protonation of the starting amine and driving the reaction to completion.

Amide Coupling from Carboxylic Acids

For analogs with complex substituents on the acetamide moiety, a more versatile approach is the coupling of a substituted phenylacetic acid derivative with 1-aminonaphthalene.

-

Causality of Experimental Choice: This reaction requires the "activation" of the carboxylic acid to make it a better electrophile. Thionyl chloride (SOCl₂) is commonly used to convert the carboxylic acid into a highly reactive acyl chloride intermediate.[4] Alternatively, coupling reagents like N,N'-carbonyldiimidazole (CDI) can be used under milder conditions to form an activated acylimidazolide, which then readily reacts with the amine.[5]

Multi-Component Reactions

For certain structures, such as amidoalkyl naphthols, one-pot multi-component reactions offer an efficient pathway that enhances atom economy and reduces the number of synthetic steps.[6] These reactions typically involve a 2-naphthol, an aldehyde, and an amide or nitrile under catalytic conditions.[6]

Diagram: General Synthetic Pathways

The following diagram illustrates the primary synthetic routes to N-(naphthalen-1-yl)acetamide analogs.

Caption: Key synthetic routes to the N-(naphthalen-1-yl)acetamide scaffold.

Therapeutic and Research Applications

The structural features of N-(naphthalen-1-yl)acetamide analogs make them potent modulators of various biological targets.

Kinase Inhibition in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[7] Several acetamide and naphthalene-containing molecules have been developed as small-molecule kinase inhibitors.[7] The naphthalene ring can effectively occupy hydrophobic pockets in the ATP-binding site of kinases, while the acetamide group can serve as a hydrogen bond donor and acceptor, contributing to binding affinity and selectivity.

Analogs of this class have been investigated as inhibitors for a range of kinases, including:

-

Aurora Kinase B (AURKB): Overexpressed in many human cancers, AURKB is a key regulator of mitosis. N-(phenyl)acetamide derivatives have been identified as orally active, selective AURKB inhibitors.[8]

-

FMS-like Tyrosine Kinase-3 (FLT3): Mutations in FLT3 are common in Acute Myeloid Leukemia (AML). Potent and selective FLT3 inhibitors have been developed, demonstrating the utility of related scaffolds in targeting this kinase.[9]

-

Casein Kinase I (CKI): This kinase is involved in various cellular processes, and inhibitors are being explored for multiple therapeutic applications.[10]

Table 1: Representative Kinase Inhibitor Activity

| Compound Class | Target Kinase | Activity | Reference |

|---|---|---|---|

| Quinazoline Acetamides | Aurora Kinase B | Sub-nanomolar enzymatic activity | [8] |

| Benzothiazole Ureas | FLT3 | Potent and selective inhibition | [9] |

| Pyrazolopyrimidines | Casein Kinase Iε | IC₅₀ = 32 nM |[10] |

Diagram: General Workflow for In Vitro Kinase Assay

This workflow outlines the standard procedure for assessing the inhibitory potential of a compound against a target kinase.

Caption: A typical workflow for an in vitro kinase inhibition screening assay.

Antimicrobial and Antifungal Agents

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. N-(naphthalen-1-yl)acetamide analogs have shown promising activity against a range of bacteria and fungi.[11] The lipophilic nature of the naphthalene ring can facilitate membrane disruption or transport into the cell, while the acetamide portion can interact with intracellular targets.

Studies have shown that derivatives of N-(naphthalen-1-yl)propanamide exhibit significant antifungal activity, in some cases comparable to the potency of ketoconazole.[11] The proposed mechanism for some azole-containing analogs is the inhibition of cytochrome P450 sterol 14α-demethylase (CYP51), an enzyme essential for fungal cell membrane synthesis.[11]

Fluorescent Probes for Bio-imaging

The inherent photophysical properties of the naphthalene ring system make it an excellent fluorophore.[12] Its derivatives are widely used as fluorescent probes due to their high quantum yields, good stability, and sensitivity to the local environment.[12]

By attaching specific recognition groups to the N-(naphthalen-1-yl)acetamide scaffold, researchers can design probes that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a specific analyte. Key features include:

-

Environmental Sensitivity: The fluorescence emission of some naphthalene derivatives is highly sensitive to solvent polarity, a property known as solvatochromism. This allows them to probe the hydrophobicity of protein binding sites or cellular membranes.[13]

-

Ion Detection: Analogs have been designed to selectively bind metal ions like Al³⁺, leading to a significant enhancement in fluorescence intensity, enabling their detection in biological and environmental samples.[14]

-

Intramolecular Charge Transfer (ICT): This is a common mechanism for fluorescent probes, where photoexcitation leads to a charge transfer within the molecule. Binding to an analyte can modulate this process, causing a detectable change in the fluorescence signal.[15]

Detailed Experimental Protocols

Adherence to detailed and validated protocols is paramount for reproducibility and scientific integrity.

Protocol A: Synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide

This protocol, adapted from Xu et al.[16], provides a validated, two-step method for synthesizing a functionalized analog from a commercially available starting material. It serves as an excellent model for derivatization of the naphthalene core.

-

Rationale: This procedure demonstrates a sequential acetylation and nitration, common transformations in medicinal chemistry for exploring structure-activity relationships. The final product was successfully crystallized and characterized by X-ray diffraction, confirming the method's reliability.[16]

-

Step-by-Step Methodology:

-

Acetylation: Dissolve 1.0 g of 2-acetyl-6-aminonaphthalene in 35 mL of acetic anhydride (Ac₂O) and stir for 10 minutes. This step protects the amino group as an acetamide.

-

Nitration: Add 30 mL of glacial acetic acid to the solution. Place the reaction vessel in an ice bath to control the exothermic reaction. Slowly add 6.5 mL of concentrated nitric acid (HNO₃) dropwise. Maintain the ice-bath condition and stir for 3 hours at room temperature. The acetamide group directs the nitration to the 1-position.

-

Work-up: Upon completion (monitored by TLC), transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (CH₂Cl₂) three times. Combine the organic phases.

-

Purification: Concentrate the combined organic layers under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, using an eluent system of CH₂Cl₂:ethyl acetate (10:1 v/v).[16]

-

Characterization: Collect the fractions containing the product, combine, and evaporate the solvent to yield a light-yellow solid. The structure and purity should be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, as mentioned in the evaluation of related amide derivatives.[4]

-

Rationale: The broth microdilution method is a gold-standard technique for quantifying the antimicrobial activity of novel compounds. It is efficient, requires small quantities of the test compound, and provides a quantitative result (the MIC value).

-

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The final volume in each well should be 100 µL.

-

Controls: Include a positive control (a known antibiotic like chloramphenicol or ketoconazole) and a negative control (growth medium with DMSO vehicle but no compound) on each plate. A sterility control (medium only) is also required.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL or yeast at ~2.5 x 10³ CFU/mL). Add 100 µL of this inoculum to each well (except the sterility control).

-

Incubation: Cover the plates and incubate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator dye like resazurin.

-

Conclusion and Future Outlook

The N-(naphthalen-1-yl)acetamide scaffold and its analogs constitute a versatile and highly promising class of compounds. The research summarized in this guide highlights their significant potential as kinase inhibitors for cancer therapy, novel antimicrobial agents to combat infectious diseases, and sophisticated fluorescent probes for advanced bio-imaging. The synthetic accessibility of this scaffold allows for extensive derivatization, enabling the systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas. In oncology, the development of analogs with enhanced selectivity for specific kinase isoforms could lead to therapies with improved efficacy and reduced off-target effects. For antimicrobial applications, a deeper understanding of the mechanism of action is crucial for overcoming resistance and designing next-generation drugs. Finally, the creation of fluorescent probes with longer emission wavelengths (in the near-infrared range) and multi-analyte sensing capabilities will continue to push the boundaries of biological imaging and diagnostics. The continued exploration of this rich chemical space holds immense promise for addressing critical challenges in medicine and life sciences.

References

-

Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. ResearchGate. Available at: [Link]

-

Xu, L., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Al-Hourani, B. J., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68461, Acetamide, N-1-naphthalenyl-. PubChem. Available at: [Link]

-

Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. National Institutes of Health. Available at: [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]

-

Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Molecules. Available at: [Link]

-

Ploch-Jankowska, A., et al. (2021). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. MDPI. Available at: [Link]

-

6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides. National Institutes of Health. Available at: [Link]

-

Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. National Institutes of Health. Available at: [Link]

-

Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols: biological evaluation and in silico computational study. National Institutes of Health. Available at: [Link]

-

Wu, H., et al. (2017). A Highly Selective and Sensitive Fluorescent Turn-on Probe for Al3+ Based on Naphthalimide Schiff Base. Journal of Fluorescence. Available at: [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of N-[(2-hydroxynaphthalen-1-yl)(3-nitrophenyl) methyl]acetamide using different catalysts. ResearchGate. Available at: [Link]

-

A Multifunctional and Fast-Response Lysosome-Targetable Fluorescent Probe for Monitoring pH and Isoxaflutole. National Institutes of Health. Available at: [Link]

-

Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][11]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols: biological evaluation and in silico computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Casein Kinase I Inhibitor III, PF-4800567 The Casein Kinase I Inhibitor III, PF-4800567 controls the biological activity of Casein Kinase I. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Highly Selective and Sensitive Fluorescent Turn-on Probe for Al3+ Based on Naphthalimide Schiff Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Multifunctional and Fast-Response Lysosome-Targetable Fluorescent Probe for Monitoring pH and Isoxaflutole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Clarifying the Subject Compound

An In-depth Technical Guide to Alectinib: Properties, Mechanism, and Hazards

This guide provides a comprehensive technical overview of Alectinib, a potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. It is critical to note that the provided query, CAS number 721970-24-7, is listed in several chemical databases as 1-Acetamido-3-aminonaphthalene[1][2][3][4][5]. However, the request for an in-depth guide on mechanism, pathways, and hazards aligns with the extensive research and clinical data available for the pharmaceutical compound Alectinib , which is correctly identified by CAS Number 1256580-46-7 [6][7][8]. Therefore, this document will focus exclusively on Alectinib to provide the most relevant and valuable information for researchers in drug development.

Alectinib (marketed as Alecensa®) is a cornerstone in the targeted therapy of non-small-cell lung cancer (NSCLC)[9][10]. Its development was driven by the need to overcome resistance to first-generation inhibitors like crizotinib and to provide a therapeutic agent with significant central nervous system (CNS) penetration[10][11]. This guide synthesizes preclinical data and established safety protocols to serve as a foundational resource for laboratory professionals working with this compound.

Physicochemical and Pharmacokinetic Properties

Alectinib is an orally bioavailable tyrosine kinase inhibitor.[11] Its fundamental properties are crucial for designing both in vitro and in vivo experiments. Key pharmacokinetic parameters underscore its clinical efficacy, including a long plasma half-life and metabolism primarily through the CYP3A4 enzyme to its active metabolite, M4.[9][11]

| Property | Value | Source |

| IUPAC Name | 9-ethyl-6,11-dihydro-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | [8] |

| CAS Number | 1256580-46-7 (Alectinib); 1256589-74-8 (Alectinib HCl) | [7][8] |

| Molecular Formula | C₃₀H₃₄N₄O₂ (Alectinib); C₃₀H₃₅ClN₄O₂ (Alectinib HCl) | [7][12] |

| Molecular Weight | 482.6 g/mol (Alectinib); 519.09 g/mol (Alectinib HCl) | [7][12] |

| pKa | 7.05 | [9] |

| Metabolism | Primarily via hepatic CYP3A4 to active metabolite M4 | [9][11] |

| Plasma Half-life | Alectinib: ~32.5 hours; Active Metabolite (M4): ~30.7 hours | [9] |

| Excretion | ~98% via feces (84% as unchanged Alectinib) | [9] |

Core Mechanism of Action: ALK and RET Kinase Inhibition

Alectinib functions as a highly selective, ATP-competitive inhibitor of the ALK tyrosine kinase.[10][13] In a specific subset of NSCLC, a chromosomal rearrangement creates a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein.[10] This oncogenic driver promotes tumor cell proliferation and survival by activating several downstream signaling cascades.

Alectinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its phosphorylation and subsequent activation.[11][13] This action effectively abrogates the key signaling pathways responsible for tumor growth.

Key Downstream Pathways Inhibited by Alectinib:

-

PI3K/AKT/mTOR Pathway: Blocking this cascade suppresses cell growth and survival signals, ultimately inducing apoptosis (programmed cell death).[9][10]

-

JAK/STAT Pathway: Interruption of STAT3 signaling impacts cell survival and proliferation.[9][10]

-

RAS-MAPK Pathway: Inhibition of this pathway reduces mitogenic signals, thereby controlling cell proliferation.[10][13]

In addition to its primary target, Alectinib demonstrates inhibitory activity against the RET proto-oncogene, a target implicated in other cancers.[9][11][14][15]

Caption: Alectinib blocks ATP binding to the ALK fusion protein, inhibiting downstream signaling.

Preclinical Experimental Protocols

Characterizing the potency and efficacy of Alectinib requires robust and reproducible assays. Below are standard methodologies employed in preclinical drug development.

Cell-Free Kinase Inhibition Assay

This assay provides a direct measure of the compound's inhibitory activity against the purified kinase enzyme, yielding a quantitative IC₅₀ value.

Workflow Diagram:

Caption: Workflow for a radiometric cell-free kinase inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 2X solution of recombinant human ALK kinase domain in kinase reaction buffer.

-

Perform a serial dilution of Alectinib in DMSO, followed by a final dilution in kinase buffer to create 2X compound solutions.

-

Prepare a 2X solution of a suitable substrate peptide (e.g., poly-Glu, Tyr) in kinase buffer.

-

Prepare a 2X ATP solution containing [γ-³²P]ATP.

-

-

Reaction Incubation:

-

In a 96-well plate, add equal volumes of the 2X ALK enzyme solution and the 2X Alectinib solution. Incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the 2X substrate/[γ-³²P]ATP mixture.

-

Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).[10]

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a concentrated EDTA solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the remaining radioactivity on the paper using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Alectinib concentration relative to a DMSO vehicle control.

-

Plot the percent inhibition against the log of the Alectinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based Anti-Proliferative Assay

This assay measures the compound's ability to inhibit the growth of cancer cell lines that are dependent on ALK signaling.

Methodology:

-

Cell Culture: Culture an ALK-positive NSCLC cell line (e.g., H3122) in appropriate media under standard conditions (37°C, 5% CO₂).

-

Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Alectinib or a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or resazurin, which quantifies ATP content or metabolic activity, respectively.

-

Data Analysis: Normalize the data to the vehicle control and plot against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Safety and Hazard Profile

As a potent bioactive compound, Alectinib and its hydrochloride salt must be handled with appropriate caution in a laboratory setting. The following information is synthesized from available Safety Data Sheets (SDS).[6][7][8]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, especially when working with the powdered form to avoid dust formation.[6][7]

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][12]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[6][12]

-

Skin and Body Protection: Wear a lab coat. For larger quantities or risk of splash, wear impervious clothing.[6][12]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

-

Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[6][12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[6][12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][12]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, well-ventilated place. Recommended storage temperature is often -20°C for long-term stability.[7]

-

Disposal: Dispose of waste material at an approved hazardous waste treatment facility. Follow all federal, state, and local environmental regulations.[8][12]

Conclusion

Alectinib is a highly potent and selective ALK inhibitor with a well-defined mechanism of action and significant clinical utility in oncology. For research professionals, a thorough understanding of its biochemical function, proper handling procedures, and associated hazards is paramount. The protocols and data presented in this guide serve as a foundational reference for the safe and effective use of Alectinib in a preclinical research environment, enabling further investigation into its therapeutic potential and the development of next-generation targeted therapies.

References

-

Alectinib - Wikipedia. (Source: Wikipedia) [Link]

-

Understanding the ALECENSA® (alectinib) mechanism of action. (Source: alecensa.com) [Link]

-

Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer. (Source: PubMed Central) [Link]

-

What is the mechanism of Alectinib Hydrochloride? (Source: Patsnap Synapse) [Link]

-

MATERIAL SAFETY DATA SHEETS ALECTINIB. (Source: Cleanchem Laboratories) [Link]

-

CAS 721970-24-7 | 1-Acetamido-3-aminonaphthalene Supplier. (Source: RCLS) [Link]

-

ALECENSA® (alectinib) safety profile. (Source: alecensa.com) [Link]

-

Chemical Product Details - 1-ACETAMIDO-3-AMINONAPHTHALENE. (Source: Advanced Technology & Industrial Co., Ltd.) [Link]

-

721970-24-7 | Acetamide,n-[3-amino-1-naphthyl]-. (Source: AA Blocks) [Link]

-

BC Cancer Protocol Summary for Treatment of ALK-Positive Advanced Non-Small Cell Lung Cancer (NSCLC) with Alectinib. (Source: BC Cancer) [Link]

-

Clinical Activity of Alectinib in Advanced RET-Rearranged Non-Small Cell Lung Cancer. (Source: Journal of Thoracic Oncology) [Link]

-

Alectinib in the treatment of ALK-positive metastatic non-small cell lung cancer: clinical trial evidence and experience with a focus on brain metastases. (Source: ResearchGate) [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. guidechem.com [guidechem.com]

- 3. Chemical Product Details [advtechind.com]

- 4. 1-Acetamido-3-aminonaphthalene | 721970-24-7 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. apexbt.com [apexbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Alectinib - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]

- 14. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]

- 15. Clinical Activity of Alectinib in Advanced RET-Rearranged Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies of N-(3-aminonaphthalen-1-yl)acetamide

An In-depth Technical Guide to the Theoretical Investigation of N-(3-aminonaphthalen-1-yl)acetamide

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of N-(3-aminonaphthalen-1-yl)acetamide. While direct experimental and theoretical studies on this specific molecule are not extensively published, this document synthesizes established computational methodologies applied to analogous naphthalene and acetamide derivatives to construct a robust protocol. This guide is intended for researchers, computational chemists, and drug development professionals, offering a detailed exploration of Density Functional Theory (DFT) calculations to elucidate the molecule's structural, spectroscopic, and electronic properties. Key analyses covered include geometric optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and molecular docking. The causality behind methodological choices is explained, and protocols are presented as self-validating systems, emphasizing the synergy between theoretical predictions and experimental data.

Introduction

N-substituted acetamides and aminonaphthalene scaffolds are privileged structures in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and antimicrobial properties[1]. N-(3-aminonaphthalen-1-yl)acetamide, as a derivative, presents an interesting subject for theoretical analysis due to the interplay between the electron-donating amino group, the electron-withdrawing acetamide group, and the extended π-system of the naphthalene core.

Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for modern chemical research and drug discovery. They provide profound insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. By modeling parameters such as electronic structure, molecular geometry, and vibrational spectra, we can predict a molecule's reactivity, stability, and potential for intermolecular interactions[2]. This guide outlines a systematic approach to theoretically characterize N-(3-aminonaphthalen-1-yl)acetamide, providing a predictive foundation for its synthesis, characterization, and potential biological applications.

Foundational Principles: Synthesis and Experimental Validation

A robust theoretical model is always grounded in experimental reality. Before computational analysis, the synthesis and experimental characterization of the target molecule are paramount for validation.

Synthesis Pathway

The synthesis of N-(3-aminonaphthalen-1-yl)acetamide would likely proceed via the acetylation of 1,3-diaminonaphthalene. A plausible approach, analogous to the synthesis of similar acetamides, involves reacting the diamine with an acetylating agent like acetic anhydride or acetyl chloride in an appropriate solvent.

Spectroscopic Characterization: The Basis for Validation

Experimental spectroscopic data serves as the benchmark against which theoretical calculations are validated.

-

FT-IR and FT-Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule. Key expected signals would include N-H stretching from the amine and amide groups, C=O stretching of the amide, and various C-C and C-H vibrations from the naphthalene ring[3][4].

-

NMR Spectroscopy (¹H and ¹³C): NMR spectra confirm the chemical structure by revealing the electronic environment of hydrogen and carbon atoms. This data can be correlated with theoretically calculated chemical shifts[4].

The strong agreement between calculated and experimental spectra validates the chosen computational method and basis set, lending high confidence to other predicted properties[5][6].

Computational Methodology: The Theoretical Laboratory

The core of the theoretical investigation relies on Density Functional Theory (DFT), a computational quantum mechanical modeling method. DFT has become a powerful tool for predicting the electronic structure of molecules due to its favorable balance of accuracy and computational efficiency[7].

Choice of Method and Basis Set: For a molecule like N-(3-aminonaphthalen-1-yl)acetamide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely-used and reliable choice. It combines the accuracy of ab initio methods with the efficiency of density functional methods[2]. This functional is typically paired with a Pople-style basis set, such as 6-311++G(d,p) , which provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively[5].

The workflow for a comprehensive theoretical study is outlined below.

Sources

- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Naphthalimides: A Technical Guide to Their Discovery, History, and Applications

The 1,8-naphthalimide scaffold, a privileged heterocyclic motif, has carved a significant niche in the landscape of chemistry, materials science, and medicine. Its unique photophysical properties, coupled with synthetic tractability, have propelled its evolution from a simple dye intermediate to a versatile platform for the development of sophisticated fluorescent probes, potent anticancer agents, and advanced materials.[1][2][3] This technical guide provides an in-depth exploration of the history, discovery, synthesis, and diverse applications of 1,8-naphthalimide compounds, with a focus on the experimental methodologies and underlying mechanisms that drive their utility.

A Journey Through Time: The History and Discovery of 1,8-Naphthalimides

The most prevalent and industrially significant method for synthesizing 1,8-naphthalic anhydride is the oxidation of acenaphthene, a component of coal tar.[4][5] This process can be categorized into liquid-phase and vapor-phase oxidation.[4] The development of efficient oxidation methods was a critical step that made 1,8-naphthalic anhydride a readily available intermediate for the synthesis of a wide array of derivatives.[4][6]

The transformation of 1,8-naphthalic anhydride into 1,8-naphthalimide is a straightforward reaction with an amine source, often ammonium acetate, providing the imide nitrogen.[7] This ease of synthesis and the ability to readily introduce a variety of substituents at the imide nitrogen and on the naphthalene core have been the primary drivers of the extensive research and application of naphthalimide derivatives.[2][7]

It was in the latter half of the 20th century that the potential of 1,8-naphthalimides in medicine, particularly in cancer therapy, began to be realized.[1] The discovery of the anticancer activity of compounds like amonafide marked a pivotal moment, sparking intense interest in the design and synthesis of new naphthalimide-based therapeutic agents.[1][8]

The Naphthalimide Core: Synthesis and Functionalization

The versatility of the 1,8-naphthalimide scaffold stems from the relative ease with which its structure can be modified to tune its physicochemical and biological properties. The synthesis of naphthalimide derivatives can be broadly divided into two main strategies: N-functionalization and core functionalization.

Synthesis of the 1,8-Naphthalimide Scaffold

The foundational step in the synthesis of most 1,8-naphthalimide derivatives is the preparation of the parent imide from 1,8-naphthalic anhydride.

Experimental Protocol: Synthesis of 1,8-Naphthalimide

Objective: To synthesize the parent 1,8-naphthalimide from 1,8-naphthalic anhydride.

Materials:

-

1,8-naphthalic anhydride

-

Ammonium acetate

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 1,8-naphthalic anhydride in DMF.

-

Add ammonium acetate to the solution.

-

Heat the reaction mixture at 60 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).